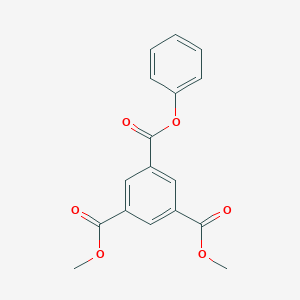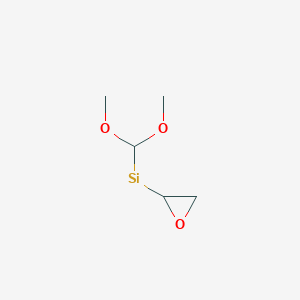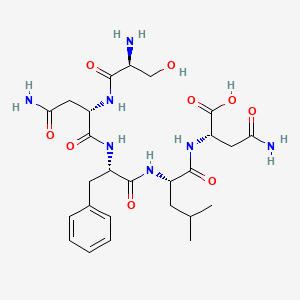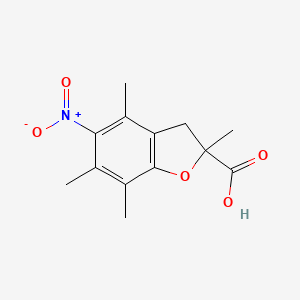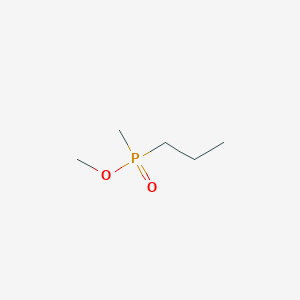
Phosphinic acid, methylpropyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, methylpropyl-, methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. This compound is characterized by the presence of a phosphorus atom bonded to two alkyl groups and an ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylpropyl-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with an alcohol under acidic conditions. For example, the reaction of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired ester . The reaction typically requires heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes may utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, methylpropyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to the corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions to form substituted products.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinic esters.
Aplicaciones Científicas De Investigación
Phosphinic acid, methylpropyl-, methyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinic acid, methylpropyl-, methyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a metalloprotease inhibitor . Additionally, its ester functional group allows it to participate in various chemical reactions, contributing to its versatility in different applications.
Comparación Con Compuestos Similares
Phosphinic acid, methylpropyl-, methyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and share similar chemical properties but have different applications.
Phosphine oxides: These compounds contain a phosphorus-oxygen double bond and exhibit different reactivity compared to phosphinic esters.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
632356-69-5 |
|---|---|
Fórmula molecular |
C5H13O2P |
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
1-[methoxy(methyl)phosphoryl]propane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-8(3,6)7-2/h4-5H2,1-3H3 |
Clave InChI |
ZIILXGGIOAGNDM-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


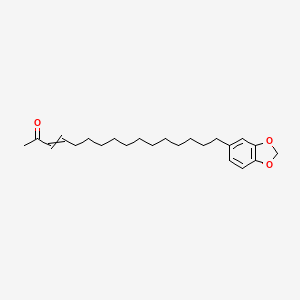
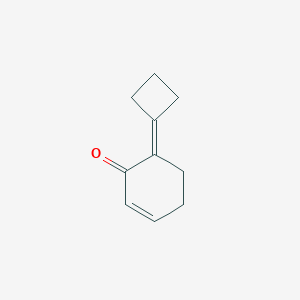
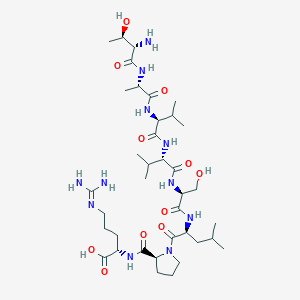
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
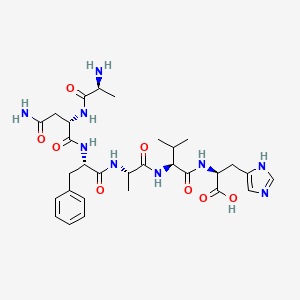
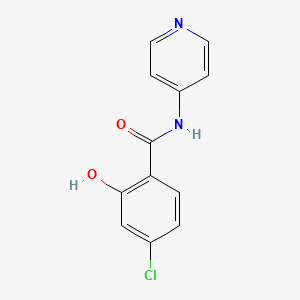
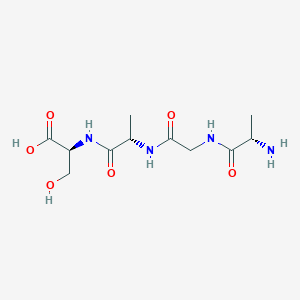

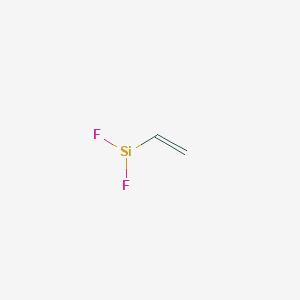
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
